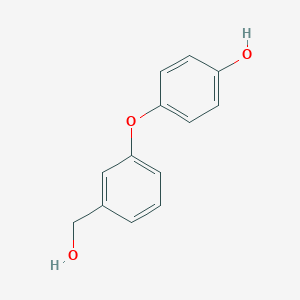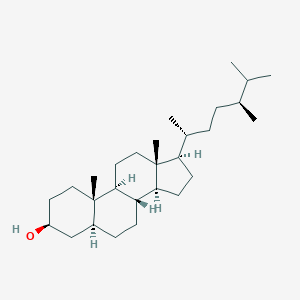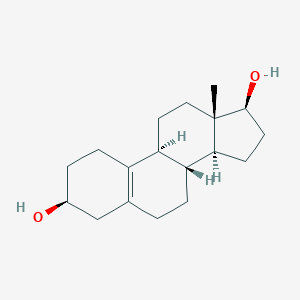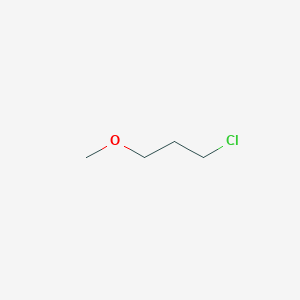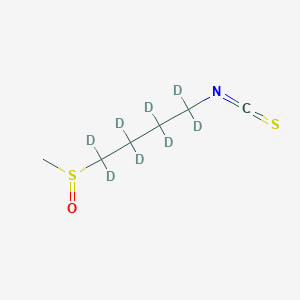
Tetrachlorobisphenol A
Vue d'ensemble
Description
L'azadirachtine est un composé bioactif appartenant au groupe des limonoïdes, principalement présent dans les graines du neem (Azadirachta indica). C'est un tétranortriterpénoïde hautement oxydé avec une structure moléculaire complexe, incluant de multiples groupes fonctionnels porteurs d'oxygène tels que l'éther énolique, l'acétal, l'hémiacétal, l'époxyde tétrasubstitué et divers esters carboxyliques . L'azadirachtine est réputée pour ses puissantes propriétés insecticides, ce qui en fait un pesticide naturel précieux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'azadirachtine est particulièrement difficile en raison de sa structure moléculaire complexe, qui comprend 16 centres stéréogènes. La première synthèse totale a été réalisée par le groupe de recherche de Steven Ley à l'Université de Cambridge en 2007 . Cette synthèse impliquait une approche en relais, où un intermédiaire décaline fortement fonctionnalisé était synthétisé à petite échelle, puis dérivé du produit naturel pour des opérations à l'échelle du gramme.
Méthodes de production industrielle : La production industrielle de l'azadirachtine implique généralement l'extraction à partir de graines de neem. Les graines sont traitées à l'aide de solvants tels que l'éthanol ou le méthanol pour extraire les composés actifs. L'extrait est ensuite purifié à l'aide de techniques telles que l'extraction en phase solide et la chromatographie liquide . Le produit final est souvent formulé en différents produits pesticides.
Analyse Des Réactions Chimiques
Types de réactions : L'azadirachtine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'azadirachtine peut être oxydée pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'azadirachtine.
Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule d'azadirachtine.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés limonoïdes plus oxydés .
4. Applications de la recherche scientifique
L'azadirachtine a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour l'étude de la synthèse de produits naturels complexes.
Biologie : L'azadirachtine est étudiée pour ses effets sur la physiologie et le comportement des insectes.
Médecine : La recherche a montré des propriétés anticancéreuses, antipaludiques et anti-inflammatoires potentielles.
5. Mécanisme d'action
L'azadirachtine exerce ses effets principalement en interférant avec les systèmes endocriniens des insectes. Elle agit comme un régulateur de croissance des insectes en antagonisant les activités de l'ecdystéroïde et de l'hormone juvénile. Cela est réalisé en réduisant la sécrétion de l'hormone prothoracicotrope et des allatotropines du complexe corpus cardiaque . De plus, l'azadirachtine affecte la production de neuropeptides dans le cerveau de l'insecte, inhibant la croissance et le développement .
Applications De Recherche Scientifique
Azadirachtin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex natural product synthesis.
Biology: Azadirachtin is studied for its effects on insect physiology and behavior.
Medicine: Research has shown potential anti-cancer, anti-malarial, and anti-inflammatory properties.
Mécanisme D'action
Azadirachtin exerts its effects primarily by interfering with the endocrine systems of insects. It acts as an insect growth regulator by antagonizing ecdysteroid and juvenile hormone activities. This is achieved by reducing the secretion of prothoracicotropic hormone and allatotropins from the corpus cardiacum complex . Additionally, azadirachtin affects the production of neuropeptides in the insect brain, inhibiting growth and development .
Comparaison Avec Des Composés Similaires
L'azadirachtine est souvent comparée à d'autres limonoïdes présents dans le neem, tels que la nimbine et la salanine. Bien que tous ces composés présentent des propriétés insecticides, l'azadirachtine est unique en raison de sa puissance supérieure et de son spectre d'activité plus large . D'autres composés similaires comprennent :
Nimbine : Connu pour ses propriétés anti-inflammatoires et antibactériennes.
Salanine : Présente des propriétés insecticides et anti-appétentes.
L'unicité de l'azadirachtine réside dans sa structure complexe et son mode d'action multiforme, ce qui en fait un pesticide naturel très efficace et polyvalent.
Propriétés
IUPAC Name |
2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYTERUKNKOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021770 | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from acetic acid | |
CAS No. |
79-95-8 | |
| Record name | Tetrachlorobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorodian | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrachlorodian | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROBISPHENOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO0P9ET4BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C | |
| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with Tetrachlorobisphenol A?
A1: this compound (TCBPA) is a halogenated bisphenol A analog primarily used as a flame retardant. Its widespread use has led to its detection in various environmental matrices, raising concerns about its potential impact on human and animal health. [] TCBPA can leach from landfills into surrounding environments, especially when bound to humic acids, which increases its solubility. [] Furthermore, rudimentary thermal processes used in e-waste recycling in developing countries can convert TCBPA and related compounds into highly toxic halogenated dioxins and furans. []
Q2: How persistent is TCBPA in the environment?
A2: While TCBPA can be biotransformed in anoxic estuarine sediments, mainly under methanogenic and sulfate-reducing conditions, this process can lead to the accumulation of a persistent dichlorinated bisphenol A isomer. [] This suggests that TCBPA may persist in certain environments and potentially bioaccumulate in organisms.
Q3: What are the known toxicological effects of TCBPA?
A3: TCBPA exposure has been linked to several toxicological concerns. Studies have shown that it can cause:
- Endocrine disruption: TCBPA exhibits estrogenic activity and can act as an antagonist to thyroid hormone, potentially disrupting development and metabolism. [, , , ]
- Cytotoxicity: TCBPA exposure can induce cell death in rat hepatocytes, potentially through mitochondrial dysfunction and lipid peroxidation. []
- Liver damage: In vivo studies have shown that TCBPA can cause liver tissue damage. []
- Developmental neurotoxicity: TCBPA can interfere with the NOTCH and WNT pathways during early neural development, potentially leading to developmental defects. []
Q4: What are the primary molecular targets of TCBPA?
A4: TCBPA interacts with several important biological targets, including:
- Peroxisome proliferator-activated receptor γ (PPARγ): TCBPA acts as an agonist of PPARγ, potentially contributing to obesity and metabolic disorders. [, ] This activation has been observed in human, zebrafish, and Xenopus PPARγ. []
- Estrogen receptors (ERs): TCBPA exhibits estrogenic activity by binding to and activating ERα and ERβ, albeit with lower potency compared to bisphenol A. [, , , , , ] The presence of halogen substituents influences its binding affinity and activity on ER subtypes. [, ]
- Androgen receptor (AR): Some studies suggest that TCBPA may act as an AR antagonist, although further research is needed to confirm this finding. []
- Protein disulfide isomerase (PDI): TCBPA can inhibit both the T3-binding activity and isomerase activity of PDI, potentially affecting protein folding and thyroid hormone signaling. []
Q5: How does TCBPA interact with PPARγ and what are the downstream effects?
A5: TCBPA binds to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to its activation. [] This activation can promote adipocyte differentiation and disrupt lipid and carbohydrate homeostasis, potentially contributing to obesity and metabolic disorders. [, ] The brominated analogs of BPA, particularly TCBPA, show a greater capability to activate PPARγ compared to their less halogenated counterparts. []
Q6: How does TCBPA affect cell proliferation in different cell types?
A6: TCBPA exhibits contrasting effects on cell proliferation depending on the cell type:
- Liver cancer cells: TCBPA promotes the proliferation of liver cancer cells, potentially through NLRP3-mediated inflammation and epithelial-mesenchymal transition. []
- Normal liver cells: TCBPA inhibits the proliferation of normal liver cells, inducing cell pyroptosis through the NLRP3 inflammasome pathway. []
Q7: How do halogen substitutions influence the activity of bisphenol A analogs?
A7: Halogen substitutions, particularly bromination and chlorination, significantly impact the biological activity of bisphenol A analogs:
- Estrogenic activity: The degree of halogenation influences the estrogenic potency of BPA analogs. TCBPA, with its chlorine substitutions, exhibits estrogenic activity, although generally lower than BPA. [, , , , , ]
- PPARγ activation: Bulkier halogenated BPA analogs, such as TCBPA, show a higher capability to activate PPARγ compared to their less halogenated counterparts. []
- Thyroid hormone disruption: Halogenated BPAs, including TCBPA, can exhibit thyroid hormone-disrupting activity. [, ] The presence of halogens adjacent to the hydroxyl group is essential for this activity. []
- Binding to serum albumins: Halogenated bisphenols, such as TCBPA, exhibit enhanced binding affinity to serum albumins (HSA and BSA) compared to BPA. [] This interaction is primarily driven by hydrophobic interactions, suggesting that halogen substitutions increase the hydrophobicity of these compounds. []
Q8: What analytical techniques are commonly used to detect and quantify TCBPA in environmental and biological samples?
A8: Several analytical techniques are employed for the detection and quantification of TCBPA:
- Gas chromatography–mass spectrometry (GC-MS): This technique, often coupled with matrix solid-phase dispersion (MSPD) or vortex-homogenized MSPD, is used to extract and analyze TCBPA in complex matrices like seafood, sewage sludge, and sediments. [, ]
- High-performance liquid chromatography (HPLC): Often coupled with tandem mass spectrometry (HPLC-MS/MS) or ultraviolet detection, HPLC is widely used for analyzing TCBPA in various matrices, including water, urine, and dust. [, , , , , ]
- Solid-phase extraction (SPE): This technique is often used as a pre-concentration and clean-up step before HPLC or LC-MS/MS analysis, allowing for the detection of TCBPA at trace levels in environmental water samples. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


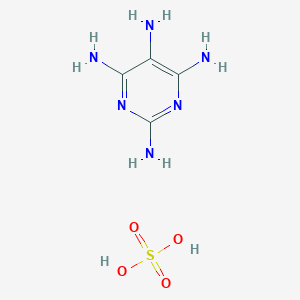
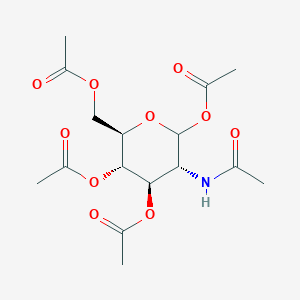
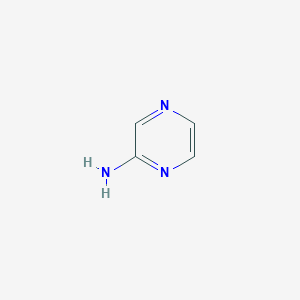
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
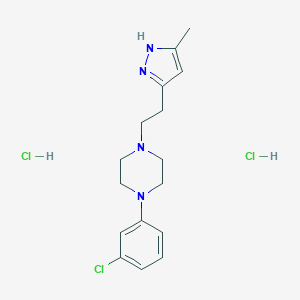
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)
